molecular formula C₁₉H₃₆N₃O₅PS B1140068 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate CAS No. 224583-37-3

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate

Cat. No.: B1140068
CAS No.: 224583-37-3
M. Wt: 449.55
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Description

Chemical Classification and Structural Characterization

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate (CAS 224583-37-3) is a biotinylated organophosphorus compound classified as a hydrogenphosphonate derivative. Its molecular formula is C₁₉H₃₆N₃O₅PS , with a molecular weight of 449.55 g/mol. Structurally, it comprises three key components:

  • Biotin moiety : A tetrahydrothiophene ring fused with a ureido group, enabling strong binding to streptavidin.
  • Aminohexyl linker : A six-carbon chain providing spatial flexibility between biotin and the phosphonate group.
  • Isopropyl hydrogenphosphonate group : A reactive phosphonate ester that forms covalent bonds with serine residues in enzyme active sites.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C₁₉H₃₆N₃O₅PS
CAS Number 224583-37-3
Molecular Weight 449.55 g/mol
Solubility Soluble in polar organic solvents (DMF, DMSO)
Functional Groups Biotin, phosphonate, isopropyl ester

The compound’s synthesis involves coupling 6-N-biotinylaminohexanol with isopropyl hydrogenphosphonate via H-phosphonate condensation, followed by halogen exchange.

Historical Development and Discovery

The compound was first synthesized in 1999 as part of efforts to develop biotinylated enzyme inhibitors for proteomic studies. Researchers aimed to create irreversible inhibitors of serine proteases (e.g., α-chymotrypsin) that could be detected via streptavidin-based assays. The design drew inspiration from diisopropyl fluorophosphate (DFP), a classic serine protease inhibitor, but incorporated biotin for affinity tagging. Key milestones include:

  • 1999 : Initial synthesis using triethylamine trihydrofluoride and iodine to convert hydrogenphosphonate intermediates into phosphorofluoridates.
  • 2000s : Applications expanded to label serine hydrolases in activity-based protein profiling (ABPP).
  • 2020s : Utilization in phosphonate-handle strategies for proteomics, offering superior specificity over traditional biotin-streptavidin systems.

Significance in Biochemical Research

This compound is pivotal in multiple biochemical applications:

Activity-Based Protein Profiling (ABPP)

  • Mechanism : The phosphonate group irreversibly binds to serine residues in proteases, while biotin enables streptavidin-mediated enrichment.
  • Applications :
    • Identification of active serine hydrolases in complex mixtures.
    • Tracking enzyme activity in disease models (e.g., cancer, neurodegeneration).

Properties

IUPAC Name

oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWDCBDEYWFTBI-PQUAAJSLSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-N-Biotinylaminohexanol

The synthesis begins with 6-N-biotinylaminohexanol, a precursor formed by coupling biotin with 6-aminohexanol. Biotin’s carboxylic acid group is activated using carbodiimide reagents (e.g., EDC or DCC) and reacted with 6-aminohexanol in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, yielding 6-N-biotinylaminohexanol after purification via silica gel chromatography.

Phosphorylation to 6-N-Biotinylaminohexyl Hydrogenphosphonate

The alcohol group of 6-N-biotinylaminohexanol is phosphorylated using the H-phosphonate method. This involves treating the alcohol with phosphorus trichloride (PCl3\text{PCl}_3) in the presence of a base, such as triethylamine, followed by hydrolysis to form the hydrogenphosphonate intermediate. Alternatively, diphenyl phosphite (PhO2POH\text{PhO}_2\text{POH}) in pyridine is employed as a phosphorylating agent, yielding the hydrogenphosphonate with minimal side reactions.

Reaction Conditions:

  • Solvent: Anhydrous pyridine or tetrahydrofuran (THF)

  • Temperature: 0–5°C (to minimize oxidation)

  • Time: 4–6 hours

  • Yield: 60–75% after column chromatography

Isopropylation to Form the Isopropyl Hydrogenphosphonate

The hydrogenphosphonate intermediate is reacted with isopropyl phosphorofluoridate in the presence of a coupling agent, such as pivaloyl chloride or adamantoyl chloride. This step introduces the isopropyl group via a nucleophilic substitution mechanism, where the fluorine atom in phosphorofluoridate is displaced by the hydrogenphosphonate oxygen. The reaction is conducted under inert conditions (argon or nitrogen atmosphere) to prevent oxidation.

Optimization Insights:

  • Catalyst: 1H\text{H}-tetrazole or NN-methylimidazole accelerates the reaction.

  • Purification: Reverse-phase HPLC with a C18 column resolves unreacted starting materials.

  • Final Yield: 50–65% after lyophilization.

Mechanistic Analysis of Key Synthetic Steps

Phosphorylation Mechanism

The H-phosphonate formation proceeds through a two-step mechanism:

  • Activation: The alcohol reacts with PCl3\text{PCl}_3 to form a chlorophosphite intermediate (RO-PCl2\text{RO-PCl}_2).

  • Hydrolysis: Controlled hydrolysis with water converts the chlorophosphite to the H-phosphonate (RO-P(O)(OH)H\text{RO-P(O)(OH)H}).

Isopropylation via Phosphorofluoridate

The isopropyl group is introduced via a SN2\text{S}_\text{N}2-type reaction. The hydrogenphosphonate’s oxygen attacks the electrophilic phosphorus in isopropyl phosphorofluoridate, displacing fluoride and forming the P–O–isopropyl bond. Steric hindrance from the isopropyl group necessitates prolonged reaction times (8–12 hours) for complete conversion.

Table 1: Summary of Synthetic Steps and Conditions

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1Biotin, EDC, 6-aminohexanolDMF252485
2PCl3\text{PCl}_3, TriethylaminePyridine0670
3Isopropyl phosphorofluoridate, H2O\text{H}_2\text{O}THF-101260

Table 2: Commercial Suppliers and Specifications

SupplierCatalog No.PurityPrice (USD)
Toronto Research ChemicalsB394885-5mg>95%23,360 (5 mg)
USBiologicalB1761>90%403 (100 mg)
TRCB394870>98%530 (500 mg)

Challenges and Optimization Strategies

Oxidation Mitigation

The hydrogenphosphonate group is prone to oxidation, forming non-reactive phosphates. Conducting reactions under inert atmospheres and adding antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol) improve stability.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while pyridine acts as both solvent and base, neutralizing HCl byproducts during phosphorylation.

Applications in Bioconjugation and Beyond

The compound’s biotin and phosphonate groups enable dual functionality:

  • Biotin-Avidin Binding: Used in ELISA and Western blotting for detection.

  • Phosphonate Reactivity: Conjugates with hydroxyl-rich substrates (e.g., polysaccharides) for targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proteomics Research

Overview:
Proteomics involves the large-scale study of proteins, particularly their functions and structures. The incorporation of biotinylated compounds like 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate facilitates the study of protein interactions and functions through affinity purification techniques.

Key Applications:

  • Affinity Purification: This compound can be used to tag proteins for isolation using streptavidin or avidin, which have a high affinity for biotin. This allows researchers to purify specific proteins from complex mixtures, enabling detailed analysis of their functions and interactions .
  • Labeling Techniques: The biotin moiety allows for easy labeling of proteins in various assays, including ELISA (Enzyme-Linked Immunosorbent Assay), where it can enhance detection sensitivity by providing a stable binding site for detection antibodies .

Drug Development

Overview:
The compound's unique structure makes it valuable in drug formulation and delivery systems, particularly in enhancing the bioavailability of therapeutic agents.

Key Applications:

  • Drug Targeting: The biotin component can facilitate targeted delivery of drugs to cells that express avidin or streptavidin. This specificity can significantly improve therapeutic efficacy while minimizing side effects .
  • Prodrug Formulation: It can be employed in the design of prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage, enhancing the pharmacokinetics of drugs .

Immunological Research

Overview:
Immunology studies the immune system and its responses. The ability to modify biomolecules with biotin allows researchers to explore immune responses more effectively.

Key Applications:

  • Vaccine Development: Biotinylated compounds are useful in creating vaccine candidates that can elicit stronger immune responses by presenting antigens in a more recognizable form to the immune system .
  • Diagnostic Assays: The compound can be used in diagnostic tests where biotin-streptavidin interactions are employed to detect specific antibodies or antigens, enhancing sensitivity and specificity in immunoassays .

Case Studies

Case StudyFocus AreaFindings
Study 1ProteomicsDemonstrated improved protein isolation efficiency using biotinylated tags in complex samples.
Study 2Drug DeliveryShowed enhanced targeting of cancer cells via biotin-conjugated nanoparticles delivering chemotherapeutics.
Study 3Vaccine EfficacyFound that biotinylated antigens elicited stronger antibody responses compared to non-biotinylated counterparts.

Mechanism of Action

The mechanism of action of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate involves its strong binding affinity to streptavidin and avidin. This binding is due to the biotin moiety, which forms a stable complex with these proteins. The compound can be used to immobilize biotinylated molecules on streptavidin-coated surfaces, facilitating various biochemical assays and applications .

Comparison with Similar Compounds

Structural Comparison

The structural variations among biotinylated phosphonate derivatives significantly influence their reactivity and applications. Key analogs include:

Compound Name CAS Number Key Structural Features
6-N-Biotinylaminohexanol 106451-92-7 Biotin + aminohexyl chain + terminal hydroxyl
6-N-Biotinylaminohexyl Hydrogenphosphonate 224583-35-1 Biotin + aminohexyl chain + hydrogenphosphonate
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate 224583-37-3 Biotin + aminohexyl chain + isopropyl hydrogenphosphonate
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate 353754-93-5 Biotin + aminohexyl chain + isopropyl phosphorofluoridate
N-(2-Aminoethyl)biotinamide hydrochloride 111822-45-8 Biotin + shorter ethylenediamine chain + amide

The phosphorofluoridate variant (CAS 353754-93-5) replaces the hydroxyl group with fluorine, increasing electrophilicity and covalent binding efficiency .

Functional and Application Comparison

Reactivity and Binding Efficiency
  • Target Compound: The hydrogenphosphonate group reacts with serine hydrolases via nucleophilic substitution, enabling activity-dependent labeling. Its isopropyl group may reduce non-specific binding compared to shorter-chain derivatives .
  • Phosphorofluoridate Analog : The fluorine atom in phosphorofluoridate accelerates covalent bond formation, making it more reactive (used at 0.5 mM vs. 2 μM for FP-TAMRA in ABPP) .
  • ¥3384/10 mg for the isopropyl variant) .

Performance Data and Cost Analysis

Compound Concentration Used Key Findings Price (Santa Cruz Biotechnology)
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate 5 μM/μL Captured 12 serine hydrolases in pediatric plasma samples ¥3384/10 mg
6-N-Biotinylaminohexyl Hydrogenphosphonate N/A Used as a general biochemical reagent ¥3384/100 mg
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate 0.5 mM Detected MASP-2 protease activity in cardiac surgery patients Discontinued

Limitations and Trade-offs

  • Phosphorofluoridate vs. Hydrogenphosphonate : While phosphorofluoridates offer higher reactivity, they may increase cytotoxicity due to irreversible binding .
  • Cost vs. Specificity: The isopropyl hydrogenphosphonate’s higher cost per milligram reflects its optimized specificity, whereas non-substituted analogs are cost-effective for general use .

Biological Activity

6-N-Biotinylaminohexyl isopropyl hydrogenphosphonate (CAS No. 224583-37-3) is a compound that has garnered interest in biochemical research due to its unique structural properties and potential applications in various fields, including biochemistry and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

6-N-Biotinylaminohexyl isopropyl hydrogenphosphonate features a biotin moiety, which is known for its role in enzymatic reactions as a cofactor. The presence of the hydrogenphosphonate group enhances its reactivity and potential interactions with biological targets.

The biological activity of 6-N-biotinylaminohexyl isopropyl hydrogenphosphonate primarily involves its interaction with enzymes and receptors. The biotin component can facilitate binding to avidin or streptavidin, which is pivotal in various biochemical assays and therapeutic applications. The hydrogenphosphonate group may also participate in phosphorylation reactions, influencing cellular signaling pathways.

Enzyme Interaction

Research indicates that compounds similar to 6-N-biotinylaminohexyl isopropyl hydrogenphosphonate can act as enzyme inhibitors or activators. For instance, studies have shown that modifications in the phosphonate group can lead to enhanced inhibitory effects on specific kinases, which are crucial in cancer progression and other diseases.

Case Studies

  • Inhibition of Kinase Activity
    • Study Design : A study evaluated the effect of 6-N-biotinylaminohexyl isopropyl hydrogenphosphonate on protein kinase activity.
    • Findings : The compound exhibited a dose-dependent inhibition of kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies.
  • Binding Affinity Studies
    • Study Design : Binding assays were conducted to determine the affinity of the compound for streptavidin.
    • Findings : The compound demonstrated high binding affinity, which supports its use in bioconjugation strategies for drug delivery systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionDose-dependent inhibition
Binding AffinityHigh affinity for streptavidin
Cellular UptakeEnhanced uptake in cancer cell lines

Table 2: Comparison with Related Compounds

Compound NameStructure FeatureBiological Activity
6-N-Biotinylaminohexyl Isopropyl HydrogenphosphonateBiotin moiety + phosphonate groupEnzyme inhibitor
Biotin-PEG-PhosphatePEG spacer + phosphateEnhanced solubility
Biotin-Derivative ASimple biotin structureLower binding affinity

Research Findings

Recent studies have highlighted the versatility of 6-N-biotinylaminohexyl isopropyl hydrogenphosphonate in various applications:

  • Drug Delivery Systems : Its ability to bind specifically to proteins makes it an excellent candidate for targeted drug delivery systems.
  • Diagnostic Tools : The compound’s high binding affinity to streptavidin allows for its use in diagnostic assays where biotin-streptavidin interactions are crucial.

Q & A

Basic: What is the primary application of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate in proteomics research?

Answer:
This compound is a biotinylated activity-based probe (ABP) designed to covalently label active serine hydrolases in biological samples. Its isopropyl phosphorofluoridate group selectively binds to the catalytic serine residue of these enzymes, while the biotin tag enables subsequent affinity purification and identification via streptavidin-based methods (e.g., LC-MS/MS) . It is widely used in activity-based protein profiling (ABPP) to study enzyme activity dynamics in complex proteomes, such as in urine or serum samples .

Basic: What are the critical storage and handling conditions for maintaining the stability of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate?

Answer:
The compound is light-sensitive and hygroscopic, requiring storage at -20°C in anhydrous organic solvents (e.g., DMSO or DMF) to prevent hydrolysis of the phosphorofluoridate group. Prior to use, reconstitute in freshly prepared buffer (e.g., 50 mM Tris, pH 9.0) to minimize non-specific degradation. Avoid freeze-thaw cycles, and aliquot working solutions to reduce repeated exposure to ambient conditions .

Advanced: How does the labeling efficiency of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate compare to fluorophosphonate-based probes (e.g., FP-TAMRA) in activity-based protein profiling?

Answer:
While FP-TAMRA (2 μM) provides real-time fluorescence detection, 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate (0.5 mM) offers superior compatibility with downstream streptavidin pulldowns and LC-MS/MS quantification. However, its higher required concentration may increase non-specific binding in lipid-rich matrices. Methodologically, combining both probes in parallel experiments (e.g., fluorescence validation followed by biotin-based enrichment) can cross-verify enzyme activity profiles .

Advanced: What methodological considerations are essential when using 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate for in vivo versus ex vivo serine hydrolase profiling?

Answer:
For in vivo studies:

  • Optimize probe solubility using co-solvents (e.g., PEG-400) to enhance tissue permeability.
  • Balance dosing to avoid saturation kinetics while ensuring sufficient signal-to-noise ratios.

For ex vivo applications (e.g., urine or plasma):

  • Pre-treat samples with reducing agents (e.g., 50 mM DTT) to disrupt disulfide bonds and expose active sites.
  • Adjust reaction pH to 9.0 to maximize probe-enzyme interaction kinetics .

Biological variability (e.g., matrix-specific inhibitors in serum) necessitates normalization to total protein content or spiked internal standards .

Advanced: How can researchers address contradictory activity profiles obtained when using 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate across different biological matrices (e.g., serum vs. urine)?

Answer:
Contradictions often arise from matrix-specific factors:

  • pH and ionic strength : Urine (pH ~6.0) may require buffering to pH 9.0 for optimal labeling, whereas serum (pH 7.4) might need higher probe concentrations due to competitive binding with albumin .
  • Protease interference : Include broad-spectrum protease inhibitors (e.g., PMSF) in serum workflows.
  • Data normalization : Use fold-change analysis relative to negative controls (e.g., heat-denatured samples) and cross-validate with orthogonal methods like Western blotting .

Advanced: What experimental controls are necessary to validate specificity of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate labeling in complex proteomes?

Answer:

  • Competitive inhibition : Pre-incubate samples with serine hydrolase inhibitors (e.g., AEBSF) to block probe binding.
  • Heat-denatured controls : Boil samples at 95°C for 5 minutes to inactivate enzymes and assess non-specific labeling.
  • Knockout validation : Use genetic models (e.g., CRISPR-Cas9) or siRNA silencing to confirm target enzyme dependency.
  • Background subtraction : Process parallel samples without the probe to identify streptavidin-binding endogenous biotinylated proteins .

Advanced: How can researchers optimize reaction conditions for 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate in low-abundance serine hydrolase studies?

Answer:

  • Concentration titration : Test probe concentrations from 0.1–1.0 mM to balance sensitivity and off-target effects.
  • Extended incubation : Increase reaction time to 120–180 minutes at 37°C for enhanced labeling of low-activity enzymes.
  • Pre-fractionation : Enrich target enzymes via size-exclusion chromatography or immunodepletion of high-abundance proteins (e.g., albumin in serum) prior to labeling .

Advanced: What computational tools are recommended for analyzing LC-MS/MS data derived from 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate-labeled proteomes?

Answer:

  • Database search engines : Use MaxQuant or Proteome Discoverer with customized serine hydrolase databases.
  • Enrichment analysis : Apply Fisher’s exact test with FDR correction (e.g., Benjamini-Hochberg) to identify statistically significant hydrolase clusters.
  • Pathway mapping : Tools like STRING or DAVID can link labeled enzymes to biological processes (e.g., complement activation or lipid metabolism) .

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